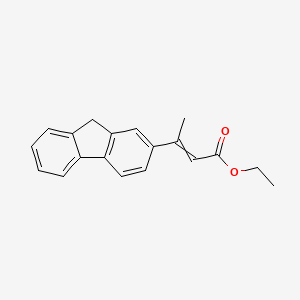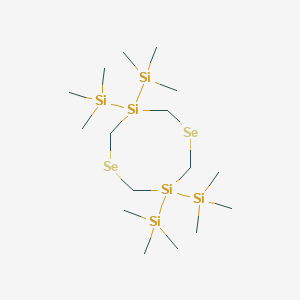
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane typically involves the reaction of trimethylsilyl chloride with a selenium-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of selenium-containing compounds and materials.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in drug development, particularly in the context of selenium’s antioxidant properties.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane exerts its effects is primarily related to the reactivity of its selenium atoms. Selenium can participate in redox reactions, influencing various molecular targets and pathways. The compound’s trimethylsilyl groups also play a role in stabilizing the molecule and facilitating its interactions with other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
Uniqueness
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to its sulfur and tellurium analogs
Propiedades
Número CAS |
918904-67-3 |
|---|---|
Fórmula molecular |
C16H44Se2Si6 |
Peso molecular |
563.0 g/mol |
Nombre IUPAC |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-diselenadisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44Se2Si6/c1-19(2,3)23(20(4,5)6)13-17-15-24(16-18-14-23,21(7,8)9)22(10,11)12/h13-16H2,1-12H3 |
Clave InChI |
UYOUUAAMVJOSSF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si]1(C[Se]C[Si](C[Se]C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)

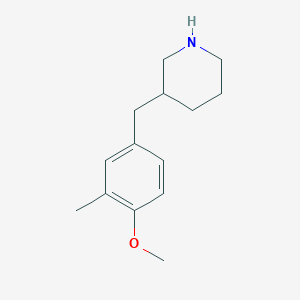
![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
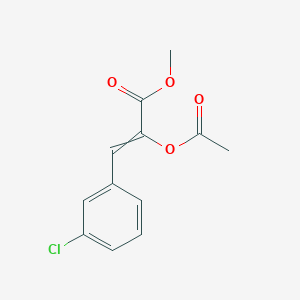
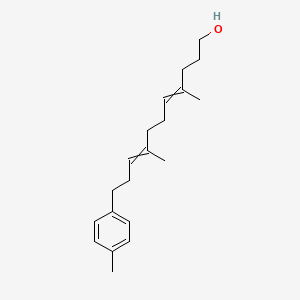
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
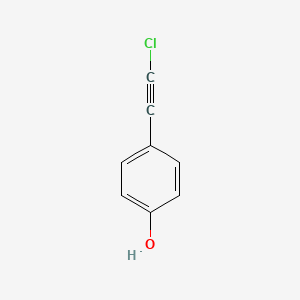
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)
